2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline
Overview
Description
Preparation Methods
The synthesis of WR-159412 involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes:
Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound.
Chemical Reactions Analysis
WR-159412 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different functional groups onto the quinazoline core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active quinazoline derivatives.
Biology: WR-159412 has shown promise in inhibiting certain enzymes, making it a candidate for studying enzyme mechanisms.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of WR-159412 involves its interaction with specific molecular targets. It is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting this enzyme, WR-159412 disrupts the replication of certain pathogens, making it effective against diseases like malaria .
Comparison with Similar Compounds
WR-159412 is unique compared to other quinazoline derivatives due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:
WR-158122: Another quinazoline derivative with similar antimalarial properties.
Pyrimethamine: A well-known antimalarial drug that also targets dihydrofolate reductase but lacks the trifluoromethyl group.
WR-159412 stands out due to its enhanced potency and effectiveness against resistant strains, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQHTILCQZRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199145 | |
Record name | WR 159412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51123-99-0 | |
Record name | WR 159412 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WR 159412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-((3-(TRIFLUOROMETHYL)PHENYL)THIO)-2,4-QUINAZOLINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL3KJ3AZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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